molecular formula C10H15ClN2O2 B2856383 N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride CAS No. 1049764-06-8

N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride

Cat. No. B2856383
CAS RN: 1049764-06-8
M. Wt: 230.69
InChI Key: HEAILNKQJPXQGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride (NMPMA-HCl) is an organic compound that has been studied in a variety of scientific fields. It is a derivative of acetamide and has been found to have a variety of effects in scientific research and experiments. This article will discuss the synthesis of NMPMA-HCl, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.

Mechanism of Action

N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride has been found to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of acetylcholine, which is a neurotransmitter that plays a role in a variety of physiological processes. N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride binds to the active site of the enzyme and prevents it from breaking down acetylcholine.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the body. This can lead to an increase in the activity of the parasympathetic nervous system, resulting in increased heart rate, increased blood pressure, and increased respiration. In addition, N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride has been found to inhibit monoamine oxidase, which can lead to an increase in the levels of monoamine neurotransmitters in the body. This can lead to an increase in alertness, focus, and mood.

Advantages and Limitations for Lab Experiments

N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable and can be stored for long periods of time without significant degradation. In addition, it is relatively easy to synthesize and can be used in a variety of experiments. However, N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, it can be toxic if ingested in large amounts.

Future Directions

N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride has a variety of potential future directions for research. One potential direction is to further study its effects on the enzyme acetylcholinesterase. This could potentially lead to the development of more effective inhibitors of the enzyme. In addition, further research could be done to explore the potential applications of N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride in drug development. Another potential direction is to study the effects of N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride on other enzymes, such as monoamine oxidase and phosphodiesterase. This could lead to the development of new drugs that target these enzymes. Finally, further research could be done to explore the potential therapeutic applications of N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride, such as its potential use as an antidepressant or anti-anxiety medication.

Synthesis Methods

N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride can be synthesized from acetamide and 3-methoxyphenylboronic acid. The synthesis process begins with the reaction of acetamide and 3-methoxyphenylboronic acid in the presence of a palladium catalyst. This reaction produces N-(3-methoxyphenyl)-2-(methylamino)acetamide. This compound can then be converted to N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride by reacting it with hydrochloric acid.

Scientific Research Applications

N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride has been studied in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been studied as a potential inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters. In addition, N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride has been studied as a potential inhibitor of the enzyme phosphodiesterase, which is involved in the breakdown of nucleotides.

properties

IUPAC Name

N-(3-methoxyphenyl)-2-(methylamino)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-11-7-10(13)12-8-4-3-5-9(6-8)14-2;/h3-6,11H,7H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAILNKQJPXQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC(=CC=C1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-(methylamino)acetamide hydrochloride

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